molecular formula C16H14O7 B3281610 2-(Acetyloxy)benzoic acid polymer with 2-hydroxybenzoic acid CAS No. 73836-71-2

2-(Acetyloxy)benzoic acid polymer with 2-hydroxybenzoic acid

Cat. No. B3281610
CAS RN: 73836-71-2
M. Wt: 318.28 g/mol
InChI Key: OTJFTZJLQGKXCI-UHFFFAOYSA-N
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Description

“2-(Acetyloxy)benzoic acid polymer with 2-hydroxybenzoic acid” is a complex compound. It is also known as a polymer of aspirin (acetylsalicylic acid) and salicylic acid (2-hydroxybenzoic acid) .


Synthesis Analysis

The synthesis of 2-hydroxybenzoic acid can be achieved through the preparation of Gaultheriae procunbers leaves. This process involves the distillation of oil of wintergreen, which is 98% methyl 2-hydroxybenzoate. The oil can be hydrolyzed by boiling with aqueous sodium hydroxide for about 30 minutes. The reaction produces sodium 2-hydroxybenzoate, which can be converted into 2-hydroxybenzoic acid by adding hydrochloric acid .


Molecular Structure Analysis

The molecular structure of “2-(Acetyloxy)benzoic acid polymer with 2-hydroxybenzoic acid” is complex due to its polymeric nature. The exact structure can vary depending on the degree of polymerization and the specific conditions under which the polymer is formed .


Chemical Reactions Analysis

The polymerization of benzoic acids and internal diynes can be catalyzed by iridium, generating multisubstituted polynaphthalenes with high molecular weights . The polycoupling reactions of benzoic acid and its derivatives proceed smoothly in o-xylene in the presence of [Cp*IrCl 2] 2 and Ag 2 CO 3 at 140 °C .

Safety and Hazards

The substance can be absorbed into the body by inhalation and by ingestion. It is known to irritate the eyes, skin, and respiratory tract. Ingestion of large amounts could cause effects on the blood and central nervous system .

properties

IUPAC Name

2-acetyloxybenzoic acid;2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O4.C7H6O3/c1-6(10)13-8-5-3-2-4-7(8)9(11)12;8-6-4-2-1-3-5(6)7(9)10/h2-5H,1H3,(H,11,12);1-4,8H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTJFTZJLQGKXCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.C1=CC=C(C(=C1)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

73836-71-2
Details Compound: Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Record name Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73836-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID80994953
Record name 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Aspirin salicylic acid

CAS RN

73836-71-2
Record name Benzoic acid, 2-(acetyloxy)-, polymer with 2-hydroxybenzoic acid
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(Acetyloxy)benzoic acid--2-hydroxybenzoic acid (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80994953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(Acetyloxy)benzoic acid polymer with 2-hydroxybenzoic acid
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2-(Acetyloxy)benzoic acid polymer with 2-hydroxybenzoic acid
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2-(Acetyloxy)benzoic acid polymer with 2-hydroxybenzoic acid

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